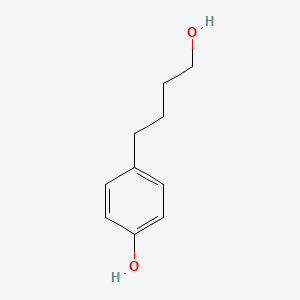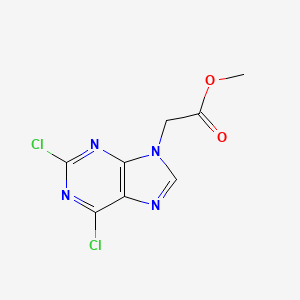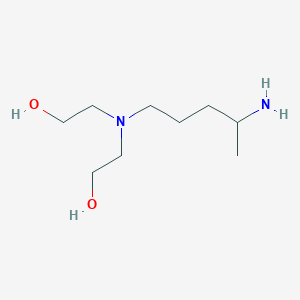![molecular formula C21H21ClSi B3290034 Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- CAS No. 86278-57-1](/img/structure/B3290034.png)
Silane, chlorodimethyl[3-(1-pyrenyl)propyl]-
Vue d'ensemble
Description
Silane, chlorodimethyl[3-(1-pyrenyl)propyl]- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Pyr-silane, and its chemical formula is C23H25Cl. In
Mécanisme D'action
The mechanism of action of Pyr-silane is not fully understood, but it is believed to involve the interaction of the pyrene moiety with biological molecules such as proteins and DNA. The chlorodimethylsilane group may also play a role in the compound's activity by facilitating its entry into cells.
Biochemical and Physiological Effects:
Pyr-silane has been shown to have a range of biochemical and physiological effects, including fluorescence emission in the visible region of the spectrum, binding to proteins and DNA, and induction of apoptosis in cancer cells. The compound has also been shown to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Pyr-silane is its versatility in a range of scientific research fields. It can be used as a probe, a building block, and an anticancer agent. Another advantage is its low toxicity, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of Pyr-silane is its limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for Pyr-silane research. One potential area of focus is the development of Pyr-silane-based fluorescent probes for imaging biological systems. Another direction is the synthesis of Pyr-silane derivatives with improved solubility and bioactivity. Additionally, Pyr-silane could be further explored as an anticancer agent, potentially in combination with other chemotherapeutic drugs.
In conclusion, Pyr-silane is a versatile and promising compound that has been extensively studied for its potential applications in various scientific research fields. Its unique properties and low toxicity make it a valuable tool for investigating biological systems and developing new therapeutics. Further research is needed to fully explore its potential and develop new applications.
Applications De Recherche Scientifique
Pyr-silane has been extensively studied for its potential applications in various scientific research fields, including materials science, biochemistry, and pharmacology. In materials science, Pyr-silane has been used as a building block for the synthesis of fluorescent polymers and nanoparticles. In biochemistry, Pyr-silane has been used as a probe for studying protein-ligand interactions and as a fluorescent tag for imaging cells. In pharmacology, Pyr-silane has been investigated for its potential as an anticancer agent.
Propriétés
IUPAC Name |
chloro-dimethyl-(3-pyren-1-ylpropyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClSi/c1-23(2,22)14-4-7-15-8-9-18-11-10-16-5-3-6-17-12-13-19(15)21(18)20(16)17/h3,5-6,8-13H,4,7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPUTALPPFPMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00826787 | |
| Record name | Chloro(dimethyl)[3-(pyren-1-yl)propyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00826787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86278-57-1 | |
| Record name | Chloro(dimethyl)[3-(pyren-1-yl)propyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00826787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B3289954.png)

![1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine](/img/structure/B3289980.png)
![Tert-butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3289992.png)
![Carbamic acid, N-[(1S,3R)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B3290006.png)

![Exo-3-azabicyclo[3.1.0]hexan-6-OL](/img/structure/B3290018.png)
![1-[2-(Dimethylamino)ethyl]-2-imidazolidinone](/img/structure/B3290026.png)
![6-((4-Benzylpiperidin-1-yl)methyl)-3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B3290042.png)
![3-(4-Bromophenyl)-6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B3290043.png)
![6-((4-Benzhydrylpiperazin-1-yl)methyl)-3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B3290051.png)
![2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B3290068.png)
![(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamide](/img/structure/B3290075.png)